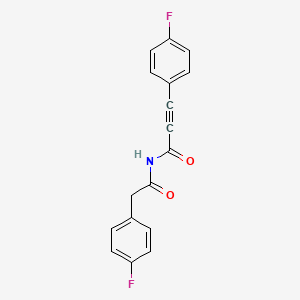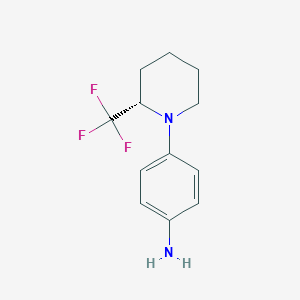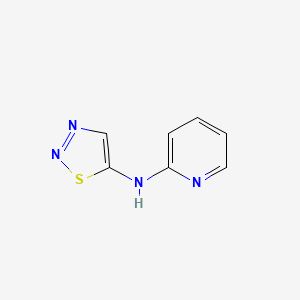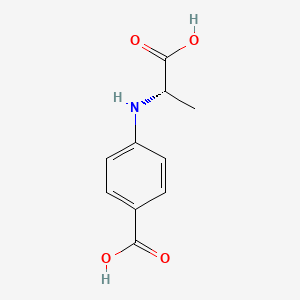
2,3-Dibromo-1,4-diphenylnaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dibromo-1,4-diphenylnaphthalene is an organic compound with the molecular formula C22H14Br2 It is a derivative of naphthalene, characterized by the presence of two bromine atoms and two phenyl groups attached to the naphthalene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-1,4-diphenylnaphthalene typically involves the bromination of 1,4-diphenylnaphthalene. One common method is the photobromination process, where molecular bromine is added to a solution of 1,4-diphenylnaphthalene in carbon tetrachloride (CCl4) under irradiation with a 150W projector lamp at temperatures below 10°C . The reaction yields the desired dibromo compound after crystallization from dichloromethane-hexane.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of photochemical reactors and efficient bromine handling systems are essential for industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dibromo-1,4-diphenylnaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted naphthalene derivatives, which can have different functional groups replacing the bromine atoms.
Applications De Recherche Scientifique
2,3-Dibromo-1,4-diphenylnaphthalene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving brominated aromatic compounds and their biological activities.
Medicine: Research into potential pharmaceutical applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 2,3-Dibromo-1,4-diphenylnaphthalene exerts its effects depends on the specific reactions it undergoes. In substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the naphthalene core. The molecular targets and pathways involved vary based on the specific application and the nature of the substituents introduced.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dibromonaphthalene: Another brominated naphthalene derivative with different bromine atom positions.
2,3-Dibromo-1,4-naphthoquinone: A compound with a quinone structure instead of phenyl groups.
1,4-Diphenylnaphthalene: The non-brominated precursor of 2,3-Dibromo-1,4-diphenylnaphthalene.
Uniqueness
This compound is unique due to the specific positioning of the bromine atoms and phenyl groups, which confer distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for targeted synthetic applications and specialized research studies.
Propriétés
Formule moléculaire |
C22H14Br2 |
|---|---|
Poids moléculaire |
438.2 g/mol |
Nom IUPAC |
2,3-dibromo-1,4-diphenylnaphthalene |
InChI |
InChI=1S/C22H14Br2/c23-21-19(15-9-3-1-4-10-15)17-13-7-8-14-18(17)20(22(21)24)16-11-5-2-6-12-16/h1-14H |
Clé InChI |
GWNDTVVOZWNQOB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C(=C(C3=CC=CC=C32)C4=CC=CC=C4)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4,7-Bis(4-methylphenyl)[1,2,5]thiadiazolo[3,4-c]pyridine-6-carbonitrile](/img/structure/B13093222.png)
![4-([1,2,5]Thiadiazolo[3,4-d]pyrimidin-7-yl)morpholine](/img/structure/B13093228.png)
![Methyl 7-bromo-2-methoxythieno[3,2-D]pyrimidine-6-carboxylate](/img/structure/B13093229.png)
![2-[3-(2,4-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13093232.png)

![5,7-Dichloro-1-methylpyrido[3,4-d]pyridazin-4(3H)-one](/img/structure/B13093255.png)
![6-Bromo-3-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B13093267.png)

![8-thia-3,11,12-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene-10,13-dione](/img/structure/B13093294.png)
![5-(methylsulfanyl)[1,2,4]triazolo[1,5-a][1,3,5]triazin-7(1H)-one](/img/structure/B13093298.png)

